6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one is a synthetic derivative of 2(1H)-quinolinone. [ [] ] This compound has been investigated for its potential as a platelet aggregation inhibitor due to its inhibitory activity on the release of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) from platelets. [ [] ] 12-HETE is a lipid mediator implicated in the pathogenesis of various circulatory disorders and arteriosclerosis. [ [] ]
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone is a complex organic compound with the molecular formula C31H45N9O2 and a molecular weight of 575.75 g/mol. This compound is categorized as an impurity related to cilostazol, a medication primarily used for the treatment of intermittent claudication. Its structure incorporates cyclohexyl and tetrazole moieties, which contribute to its biological activity and potential therapeutic applications .
The synthesis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone typically involves multi-step organic reactions.
Methods:
Technical Details:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress and purity of the synthesis .
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone can undergo several chemical reactions:
Reactions:
Technical Details:
These reactions are typically studied under controlled laboratory conditions to assess stability and reactivity profiles. Kinetics and mechanisms can be elucidated using spectroscopic methods .
The mechanism of action for 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-y)]butyl]-3,4-dihydroquinolinone involves its interaction with specific biological targets:
Process:
This compound is thought to modulate platelet aggregation by inhibiting phosphodiesterase activity, similar to cilostazol. The presence of tetrazole rings enhances binding affinity to target receptors.
Data:
Studies indicate that compounds with similar structures exhibit significant effects on cyclic adenosine monophosphate levels in platelets, leading to reduced aggregation .
The physical and chemical properties of 6-[4-(1-Cyclohexyl-1H-tetrazol-5-y)]butoxy]-1-[4-(1-cyclohexyl - 1H-tetrazol - 5 - y)]butyl]-3,4-dihydroquinolinone include:
Physical Properties:
Chemical Properties:
Relevant data regarding these properties can be sourced from various chemical databases and literature .
6-[4-(1-Cyclohexyl - 1H-tetrazol - 5 - y)]butoxy]- 1-[4-( 1-cyclohexyl - 1 H-tetrazol - 5 - y)]butyl]-3,4-dihydroquinolinone has several scientific applications:
Scientific Uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2